An In-Depth Technical Guide to (S)-2-Azido-propionic acid cyclohexylammonium salt
An In-Depth Technical Guide to (S)-2-Azido-propionic acid cyclohexylammonium salt
For Researchers, Scientists, and Drug Development Professionals
Foreword
(S)-2-Azido-propionic acid cyclohexylammonium salt is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. Its unique trifunctional nature, possessing a stereocenter, a reactive azide moiety, and a carboxylic acid, makes it a versatile tool for the synthesis of complex molecular architectures and bioconjugates. This guide, intended for researchers and application scientists, provides a comprehensive overview of the chemical properties, synthesis, and handling of this important reagent. We will delve into the causality behind its reactivity and provide practical insights for its effective utilization in the laboratory.
Core Molecular Attributes
(S)-2-Azido-propionic acid cyclohexylammonium salt is an ammonium salt formed from the chiral (S)-2-azidopropanoic acid and the base cyclohexylamine. The salt form enhances the compound's stability and handling characteristics compared to the free acid.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃O₂ · C₆H₁₃N | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| CAS Number | 1217462-58-2 | [1] |
| Appearance | White to off-white crystalline solid | |
| Chirality | (S)-enantiomer | |
| Storage Temperature | 2-8°C |
Molecular Structure:
Caption: Ionic association of (S)-2-Azidopropanoic acid and Cyclohexylammonium.
Synthesis and Stereochemical Integrity
The synthesis of (S)-2-Azido-propionic acid originates from the readily available and enantiopure amino acid, L-alanine ((S)-2-aminopropanoic acid). This ensures the retention of the desired stereochemistry at the α-carbon, a critical aspect for its application in chiral drug synthesis.
A common synthetic strategy involves the diazotization of L-alanine to form an intermediate, which is then displaced by an azide nucleophile. A well-established method for a related transformation is the conversion of (S)-alanine to (S)-2-chloropropanoic acid, which can serve as a precursor.
Conceptual Synthesis Workflow:
Caption: Synthetic pathway from L-alanine.
Detailed Experimental Protocol: Synthesis of (S)-2-Azidopropanoic Acid from (S)-Alanine
Step 1: Synthesis of (S)-2-Bromopropanoic Acid from L-Alanine
This protocol is adapted from the diazotization of L-alanine.
-
Dissolution: Dissolve L-alanine in an aqueous solution of hydrobromic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. This in situ generates nitrous acid, which reacts with the primary amine of alanine to form a diazonium salt.
-
Decomposition: The diazonium salt is unstable and decomposes, releasing nitrogen gas, and is subsequently displaced by the bromide ion from the hydrobromic acid to yield (S)-2-bromopropanoic acid.
-
Extraction: Extract the product from the aqueous solution using an organic solvent such as diethyl ether or dichloromethane.[3]
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude (S)-2-bromopropanoic acid. Further purification can be achieved by distillation.
Step 2: Synthesis of (S)-2-Azidopropanoic Acid
-
Reaction Setup: Dissolve the (S)-2-bromopropanoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (NaN₃) to the solution.
-
Reaction Conditions: Heat the reaction mixture to facilitate the nucleophilic substitution of the bromide with the azide anion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and pour it into water. Extract the (S)-2-azidopropanoic acid with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
Step 3: Formation of the Cyclohexylammonium Salt
-
Dissolution: Dissolve the crude (S)-2-azidopropanoic acid in a suitable solvent, such as diethyl ether or methanol.
-
Base Addition: Slowly add one equivalent of cyclohexylamine to the solution with stirring.
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Precipitation: The cyclohexylammonium salt will precipitate out of the solution.
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Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Physicochemical Properties
Solubility
The solubility of (S)-2-Azido-propionic acid cyclohexylammonium salt is a critical parameter for its use in various reaction media. While specific quantitative data is not available in the provided search results, general solubility trends can be inferred. As an ammonium salt, it is expected to have good solubility in polar protic solvents like methanol and ethanol. Its solubility in less polar aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) may be more limited but sufficient for many synthetic applications.
Stability
Thermal Stability: Organic azides are known to be energetic compounds and can decompose upon heating, sometimes explosively.[4] The stability of α-azido acids is influenced by their structure. The presence of the carboxylic acid group can affect the thermal stability. While the precise decomposition temperature for this specific salt is not provided, it is crucial to handle it with care and avoid excessive heating. The salt form generally imparts greater thermal stability compared to the free azide.
pH Stability: The azido group is generally stable under a wide range of pH conditions, from acidic to basic.[5] This stability allows for its use in various reaction conditions without decomposition of the azide functionality. The ester and amide linkages that can be formed from the carboxylic acid are also stable under neutral and mildly acidic or basic conditions. However, strong acidic or basic conditions could lead to hydrolysis of these linkages.
Reactivity and Applications
The synthetic utility of (S)-2-Azido-propionic acid cyclohexylammonium salt stems from the distinct reactivity of its azide and carboxylic acid functional groups.
The Azide Moiety: A Gateway to "Click" Chemistry
The azide group is a key player in "click" chemistry, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction forms a stable 1,2,3-triazole ring, linking the azide-containing molecule to an alkyne-functionalized partner. The CuAAC reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science.[4][5]
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Caption: Simplified mechanism of the CuAAC reaction.
Typical CuAAC Protocol:
-
Reactant Preparation: Dissolve the (S)-2-azido-propionic acid derivative and the alkyne-containing molecule in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is often generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. A copper-stabilizing ligand, such as TBTA, is often included to prevent oxidation of the Cu(I) catalyst.[6]
-
Reaction: Add the catalyst solution to the mixture of the azide and alkyne. The reaction is typically stirred at room temperature.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, the triazole product can be isolated by extraction or chromatography.
The Carboxylic Acid Functionality: A Handle for Amide Bond Formation
The carboxylic acid group provides a versatile handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond. This reaction is typically facilitated by a coupling agent.
Amide Coupling Workflow:
Caption: General workflow for amide bond formation.
Experimental Protocol for Amide Coupling:
-
Acid Activation: Dissolve the (S)-2-azido-propionic acid in an appropriate anhydrous solvent (e.g., DMF or DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), along with a base like N,N-diisopropylethylamine (DIPEA).
-
Amine Addition: Add the amine-containing substrate to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Quench the reaction and perform an aqueous workup. The desired amide product can be purified by column chromatography or recrystallization.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-2-Azido-propionic acid cyclohexylammonium salt.
Hazard Identification:
The GHS hazard classifications for the related compound 2-azidopropionic acid indicate that it may be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[7] The cyclohexylammonium salt is expected to have a similar hazard profile.
-
GHS Pictograms: (for the related azido acid)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames. Organic azides can be thermally unstable.
-
Ground and bond containers and receiving equipment to prevent static discharge.[8][9][10]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Seek medical attention if irritation or other symptoms persist.
Conclusion
(S)-2-Azido-propionic acid cyclohexylammonium salt is a valuable and versatile building block for chemical synthesis and drug development. Its chiral nature, coupled with the orthogonal reactivity of the azide and carboxylic acid functionalities, allows for the stereocontrolled construction of complex molecules and bioconjugates. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in the laboratory. By leveraging the power of "click" chemistry and standard amide coupling reactions, researchers can unlock the full potential of this important reagent in their scientific endeavors.
References
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PubChem. (S)-2-Azidopropanoic acid, cyclohexylammonium salt. [Link]
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Iris Biotech GmbH. ALPHA AZIDO. [Link]
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Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PubMed Central (PMC). [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Synthesis and Reactivity of alpha-Azido Acylals. Digital Commons @ Andrews University. [Link]
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Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PubMed Central (PMC). [Link]
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dl-ALANINE. Organic Syntheses. [Link]
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Azidopropionic acid | C3H5N3O2 | CID 155604. PubChem. [Link]
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Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. YouTube. [Link]
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Safety Data Sheet. DC Fine Chemicals. [Link]
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Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. ACS Publications. [Link]
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Clickable 2,2‐bis(hydroxymethyl)propionic acid‐derived AB2 monomers: Hyperbranched polyesters through the CuAAC cycloaddition (click) reaction. ResearchGate. [Link]
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(PDF) Amino acid 2-aminopropanoic CH 3CH(NH 2)COOH crystals: Materials for photo- and acoustoinduced optoelectronic applications. ResearchGate. [Link]
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(PDF) ChemInform Abstract: Syntheses and Transformations of α-Azido Ketones and Related Derivatives. ResearchGate. [Link]
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Safety Data Sheet: Propionic acid. Carl ROTH. [Link]
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